N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dimethylamino group, a benzo[d]thiazole ring, and a phenylsulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine and a suitable leaving group.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride and a base such as triethylamine.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzo[d]thiazole derivative and the sulfonylated intermediate, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the benzo[d]thiazole ring.
Reduction: Reduction reactions could target the sulfonyl group or the amide bond.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzo[d]thiazole ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways could make it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific receptors or enzymes, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity and modulating downstream signaling pathways.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic processes.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
- N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)acetamide hydrochloride
- N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)butanamide hydrochloride
Uniqueness
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-17-9-7-12-19-21(17)23-22(29-19)25(15-8-14-24(2)3)20(26)13-16-30(27,28)18-10-5-4-6-11-18;/h4-7,9-12H,8,13-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZLWZGBJRVFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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